molecular formula C24H40O2 B1194131 Tetracosa-2,4,6,8-tetraenoic acid

Tetracosa-2,4,6,8-tetraenoic acid

Cat. No.: B1194131
M. Wt: 360.6 g/mol
InChI Key: RZHACVKGHNMWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosa-2,4,6,8-tetraenoic acid is a synthetic very long-chain polyunsaturated fatty acid (VLC-PUFA) of interest in biochemical and lipidomics research. With a 24-carbon backbone and four double bonds, it falls into a category of lipids that are naturally present in specialized tissues such as the retina and brain, though it is not a commonly reported natural fatty acid . VLC-PUFAs are recognized as essential components of phospholipids in cellular membranes, where they influence membrane fluidity, flexibility, and the function of membrane-associated proteins . Researchers utilize this compound as a standard in mass spectrometry-based lipidomics to identify and quantify complex lipid species in biological samples. Its defined structure also makes it a valuable substrate for in vitro studies investigating the activity and specificity of enzymes involved in fatty acid elongation (elongases), desaturation (desaturases), and beta-oxidation . Furthermore, it serves as a building block for synthesizing more complex lipids or as a precursor for the study of oxylipin metabolites and their signaling pathways. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only and is not intended as a recommendation for any specific use. Researchers should conduct their own safety and suitability assessments.

Properties

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

tetracosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h16-23H,2-15H2,1H3,(H,25,26)

InChI Key

RZHACVKGHNMWOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Synonyms

tetracosatetraenoic acid
tetracosatetraenoic acid, (all-Z)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, chemical, and functional properties of Tetracosa-2,4,6,8-tetraenoic acid (inferred) with structurally related compounds from the evidence:

Compound Molecular Formula Chain Length Double Bond Positions Key Features Biological/Clinical Relevance Sources
This compound C₂₄H₃₈O₂ (inferred) 24 2,4,6,8 (conjugated) Hypothetical conjugated PUFA; potential synthetic or niche biological roles. Not reported in evidence; theoretical interest in lipid biochemistry. N/A
Eicosa-2,4,6,8-tetraenoic acid C₂₀H₃₂O₂ 20 2,4,6,8 (conjugated) Natural marine-derived PUFA; long-chain fatty acid class. Found in marine organisms (e.g., sponges, sea urchins); limited pharmacological data .
Isotretinoin C₂₀H₂₈O₃ 20 2,4,6,8 (conjugated) 13-cis retinoic acid derivative with cyclic substituent. FDA-approved for severe acne; modulates sebum production and cell differentiation .
Acitretin C₂₁H₂₆O₃ 21 2,4,6,8 (conjugated) Synthetic aromatic retinoid with methoxyphenyl group. Used for psoriasis; less lipophilic than ester analogs due to free carboxylic acid .
all-trans Retinoic Acid C₂₀H₂₈O₂ 20 2,4,6,8 (conjugated) Endogenous retinoid; ligand for RAR/RXR nuclear receptors. Critical for gene regulation; metabolite of isotretinoin .

Key Structural and Functional Differences:

Conjugated double bonds (e.g., in isotretinoin and acitretin) enhance rigidity and electronic interactions, critical for binding retinoid receptors .

Functional Groups: Isotretinoin and all-trans retinoic acid feature cyclic substituents (e.g., trimethylcyclohexenyl), which are absent in straight-chain PUFAs like eicosa-2,4,6,8-tetraenoic acid. These groups are essential for receptor specificity and therapeutic activity . Acitretin’s methoxyphenyl group distinguishes it from natural retinoids, reducing lipophilicity and altering pharmacokinetics .

Biological Roles: Retinoids: Exhibit potent gene-regulatory effects (e.g., isotretinoin reduces sebum production; all-trans retinoic acid regulates cell differentiation) .

Research Findings and Implications

Retinoid Pharmacology: Isotretinoin’s efficacy in acne stems from isomer-specific activity; its intracellular conversion to all-trans retinoic acid enhances gene regulation . Acitretin’s lower lipophilicity (vs. etretinate) reduces tissue accumulation, improving safety in chronic use .

Conjugated PUFA Dynamics: Conjugated dienes/trienes in retinoids are critical for UV absorption (e.g., acitretin’s photoisomerization) and receptor binding . Eicosa-2,4,6,8-tetraenoic acid’s biological roles remain underexplored, though marine sources suggest ecological or metabolic significance .

Synthetic and Analytical Challenges: Longer-chain PUFAs like this compound may face synthesis hurdles due to oxidation susceptibility or isomerization, as seen in retinoid manufacturing .

Q & A

Q. What are the established synthetic routes for Tetracosa-2,4,6,8-tetraenoic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves stepwise polyene chain elongation via Wittig or Horner-Wadsworth-Emmons reactions, followed by carboxylation. Key intermediates (e.g., conjugated dienols or aldehydes) are characterized using:

  • NMR (¹H/¹³C) to confirm double-bond geometry and regioselectivity .
  • IR spectroscopy to track functional groups (e.g., carboxylic acid formation) .
  • Mass spectrometry (MS) for molecular weight validation . Example Workflow:
  • Synthesize tetraenoic ester via iterative coupling.
  • Hydrolyze ester to acid under basic conditions.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the stereochemical configuration of this compound validated?

Methodological Answer:

  • Circular Dichroism (CD) or UV-Vis spectroscopy to confirm conjugation patterns and cis/trans isomerism .
  • X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration .
  • Comparative analysis with structurally characterized analogs (e.g., retinoic acid derivatives) .

Q. What are the primary biological targets of this compound in model systems?

Methodological Answer:

  • Receptor binding assays (e.g., radioligand displacement) to identify nuclear receptor interactions (e.g., retinoid X receptor analogs) .
  • Gene expression profiling (RNA-seq/qPCR) to track pathways influenced by polyunsaturated fatty acids .
  • In vitro cell differentiation assays (e.g., adipocyte or neuronal models) to assess bioactivity .

Advanced Research Questions

Q. How can researchers mitigate isomerization during synthesis or storage of this compound?

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Methodological Answer:

  • Dose-response re-evaluation across multiple cell lines (e.g., macrophages, epithelial cells) to identify context-dependent effects .
  • Metabolomic profiling to assess compound stability or metabolite generation in different media .
  • Comparative meta-analysis of literature using standardized assay conditions (e.g., serum-free vs. serum-containing media) . Key Considerations:
  • Control for endogenous lipid interference (e.g., albumin binding in culture media) .
  • Validate purity (>98% via HPLC) to exclude confounding impurities .

Q. How can researchers design experiments to study the oxidative stability of this compound in biological matrices?

Methodological Answer:

  • Accelerated oxidation assays using Fe²⁺/H₂O₂ systems to simulate in vivo oxidative stress .
  • LC-MS/MS quantification of oxidation markers (e.g., malondialdehyde, 4-hydroxynonenal) .
  • Electrochemical analysis (cyclic voltammetry) to measure redox potential and predict stability .

Data Analysis & Literature Review

Q. What strategies ensure rigorous interpretation of conflicting structural or functional data in literature?

Methodological Answer:

  • Critical appraisal of analytical methods (e.g., NMR solvent effects on chemical shifts) .
  • Replication studies using authentic reference standards (e.g., PubChem-deposited data) .
  • Cross-validation with orthogonal techniques (e.g., MS + NMR for structural confirmation) .

Q. How should researchers address gaps in mechanistic studies of this compound?

Methodological Answer:

  • Computational modeling (MD/DFT) to predict binding modes with receptors or enzymes .
  • Knockout/knockdown models (e.g., CRISPR-Cas9) to identify essential pathways .
  • Multi-omics integration (proteomics + lipidomics) to map systemic effects .

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